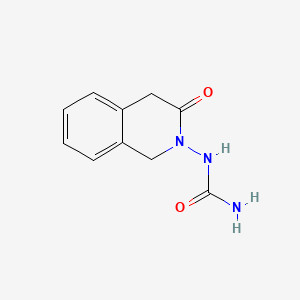
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is a chemical compound with the molecular formula C10H11N3O2. It belongs to the class of isoquinolinone derivatives, which are known for their diverse biological and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, followed by precipitation of the product as a colorless powder .
Industrial Production Methods
While specific industrial production methods for (3-oxo-1,4-dihydroisoquinolin-2-yl)urea are not well-documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. These methods ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and methyl bromoacetate . The reaction conditions are generally mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iminium salts, while substitution reactions can introduce various functional groups into the compound .
科学研究应用
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinolinone moiety, allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to therapeutic effects, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
3,4-dihydroisoquinolinone: Shares the core structure but lacks the urea functional group.
N-alkylated 3,4-dihydroisoquinolinone: Similar structure with different alkyl groups attached.
Tetrahydroisoquinoline derivatives: These compounds have a similar isoquinoline core but differ in their degree of saturation and functional groups.
Uniqueness
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is unique due to its specific combination of the isoquinolinone core and the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
39113-24-1 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea |
InChI |
InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |
InChI 键 |
OXQPATYLTQYJOS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


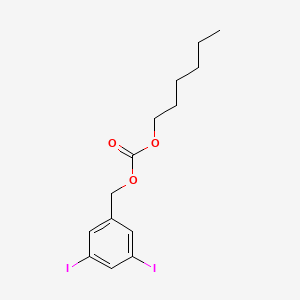
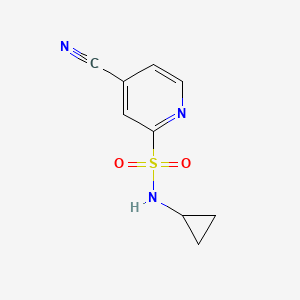
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)

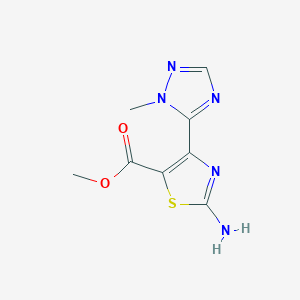
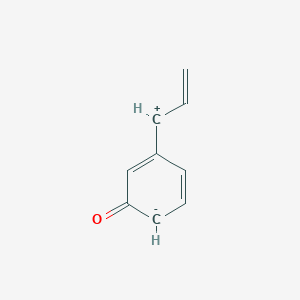
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
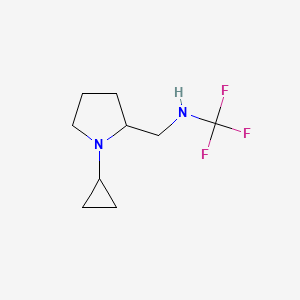




![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
